9-Methyl-3H-purin-6-one is a heterocyclic aromatic organic compound classified within the purine family. It features a fused bicyclic structure composed of a pyrimidine ring and an imidazole ring, which contributes to its significant biological and pharmacological properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications.
The compound is sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged for its structural and functional properties. 9-Methyl-3H-purin-6-one is classified as a purine derivative, which are compounds that play crucial roles in biochemistry, especially in the formation of nucleotides and nucleic acids.
The synthesis of 9-methyl-3H-purin-6-one typically involves the following methods:
The typical reaction conditions include:
The molecular structure of 9-methyl-3H-purin-6-one can be represented as follows:
This structure features a methyl group at the 9-position on the purine ring, which is critical for its biological activity.
The compound's structural data includes:
9-Methyl-3H-purin-6-one is involved in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 9-methyl-3H-purin-6-one involves its interaction with biological targets such as enzymes and nucleic acids. The methyl group at the 9-position enhances its binding affinity to DNA polymerases, which can inhibit viral replication processes. This interaction is crucial in developing antiviral therapies.
9-Methyl-3H-purin-6-one has several scientific uses:
Purine derivatives have undergone substantial pharmacological optimization since the discovery of early therapeutic agents like allopurinol (xanthine oxidase inhibitor) and 6-mercaptopurine (antimetabolite). The structural evolution accelerated with the synthesis of tricyclic imidazo[2,1-i]purinones, designed as adenosine receptor (AR) antagonists with enhanced water solubility due to their basic nitrogen atoms. For example, Journal of Medicinal Chemistry (2002) detailed imidazo[2,1-i]purinones derived from xanthine scaffolds, such as compound (S)-25 (Ki = 424 nM at A₂A ARs), which demonstrated improved solubility and subtype selectivity compared to non-tricyclic precursors [1]. This innovation addressed the lipophilicity limitations of early purine-based drugs, enabling better in vivo applicability.
The development pathway shifted toward kinase inhibition in the 2010s, exemplified by DNA-PKcs inhibitors like AZD7648 (compound 1), a neutral purinone derivative optimized for anticancer activity. Researchers subsequently incorporated basic groups (e.g., N-methylpiperidine) into this scaffold to increase volume of distribution and extend half-life. This yielded analogues such as compound 7 (DNA-PKcs IC₅₀ = 2.9 nM), though introducing basicity often incurred hERG channel liabilities—a recurring challenge in purine drug development [6].
Table 1: Key Purine Derivatives in Medicinal Chemistry Evolution
Compound | Structural Feature | Biological Target | Activity | Year |
---|---|---|---|---|
Allopurinol | Hypoxanthine analogue | Xanthine oxidase | IC₅₀ = 1.2 µM | 1966 |
Tricyclic purinones | Imidazo[2,1-i]purinone core | A₂A Adenosine receptor | Ki = 424 nM (S-25) | 2002 |
AZD7648 | Neutral purinone | DNA-PKcs | IC₅₀ = 0.6 nM | 2020 |
Compound 7 | Basic N-methylpiperidine | DNA-PKcs/hERG | IC₅₀ = 2.9 nM/9.7 µM | 2022 |
9-Methylhypoxanthine | N9-methylated hypoxanthine | N/A (Building block) | N/A | 1960s |
The addition of a methyl group at the N9 position of purine scaffolds induces profound electronic, steric, and pharmacokinetic changes:
Blocked Glycosylation Site: The N9 nitrogen is the canonical attachment point for ribose in nucleosides. Methylation prevents glycosidic bond formation, rendering 9-methylhypoxanthine a non-nucleosidic entity. This property is exploited in enzyme inhibition studies, where the compound acts as a soluble purine core without competing nucleotide activity [7].
Tautomeric Equilibrium Shift: UV photoelectron spectroscopy studies reveal that N9-methylation stabilizes the N9H tautomer in isolated environments. For purine, the N9H form predominates in DMSO (ΔδN7-N9 = −20.5 ppm), while aqueous environments equilibrate N7H and N9H forms. Methylation locks hypoxanthine in the 9H-keto form, optimizing hydrogen-bonding capacity at N1 and N3 for target engagement [3].
Physicochemical Modulation: The methyl group increases lipophilicity (predicted logD = −0.24) relative to hypoxanthine (logD = −1.3), enhancing membrane permeability. However, this elevates hERG inhibition risk—a phenomenon observed in DNA-PK inhibitors like compound 9 (hERG IC₅₀ = 2.3 µM), where basicity and lipophilicity correlated with cardiotoxicity. Strategic fluorination, as in compound 18 (pKa = 7.3, hERG IC₅₀ = 75 µM), mitigates this by lowering basicity while maintaining target potency [6].
Table 2: Impact of N9 Substituents on Purine Properties
Substituent | Tautomer Preference | logD | pKa (Conjugate Acid) | hERG IC₅₀ (µM) |
---|---|---|---|---|
H (Hypoxanthine) | N9H/N7H equilibrium | −1.3 | 8.9 (N7) | >100 |
Methyl | N9H dominant | −0.24 | N/A | >100¹ |
N-Me-piperidine | N/A | 1.2–1.8 | 9.1–10.2 | 2.3–9.7 |
trans-Fluoropyrrolidine | N/A | 1.5 | 7.3 | 75 |
¹Limited data; used primarily as intermediate
9-Methylhypoxanthine serves as a strategic intermediate in nucleoside analogue synthesis and bioisosteric scaffold design:
Nucleoside Precursor Functionalization: The N9-methyl group permits selective derivatization at other positions. For instance, Mannich reactions at C8 generate Schiff bases like 2-amino-9-[(1,3-dihydroxypropane-2-yl)oxymethyl]-6,9-dihydro-3H-purin-6-one, which exhibit antibacterial activity against Gram-positive pathogens. This preserves the purine pharmacophore while introducing side chains for target modulation [8].
Bioisosteric Purine Replacements: Hypoxanthine’s imidazo[4,5-d]pyridinone motif is replicated in heterocycles like imidazo[1,2-a]pyrimidines, identified in Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors. DSM151 (imidazo[1,2-a]pyrimidine) achieves 4-fold better PfDHODH affinity (IC₅₀ = 0.077 µM) than its triazolopyrimidine predecessor, attributed to optimized π-stacking and H-bonding from the conserved purine-like topology [2]. Similarly, 9-methylpurine thermochemical data—including heats of sublimation and transfer enthalpies—inform entropy/enthalpy trade-offs in bioisostere design [3].
Prodrug and Conjugate Applications: Patent US11312718B2 utilizes 9-methylpurine cores in kinase inhibitors like (S)-3-(1-(9H-purin-6-ylamino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, where the methyl group prevents undesired phosphorylation while enabling hydrophobic enclosure in ATP-binding clefts [5].
Table 3: Bioisosteric Scaffolds Derived from Purine Analogues
Bioisostere | Target | Key Compound | Activity | Advantage Over Purine |
---|---|---|---|---|
Imidazo[1,2-a]pyrimidine | PfDHODH | DSM151 | IC₅₀ = 0.077 µM | 4-fold ↑ binding affinity |
Triazolopyrimidine | PfDHODH | DSM1 | IC₅₀ = 0.047 µM | Metabolic stability |
Tricyclic purinones | A₂A adenosine receptor | S-25 | Ki = 424 nM | ↑ Water solubility |
7-Deazapurine | Kinases | Preclinical | N/A | ↓ hERG inhibition |
Conclusion9-Methyl-3H-purin-6-one exemplifies targeted molecular editing to overcome limitations of native purines—solubility, selectivity, and synthetic versatility. Its integration into kinase inhibitors, antimetabolites, and bioisosteres underscores its dual role as a standalone scaffold and a strategic intermediate in modern drug discovery. Future research will likely exploit its tautomeric stability for designing covalent inhibitors or proteolysis targeting chimeras (PROTACs).
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: